2-(3-Bromophenyl)ethanamine hydrochloride
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Overview
Description
2-(3-Bromophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a white to yellow solid that is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Hydrochloride Salt: The resulting 2-(3-Bromophenyl)ethanamine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylethylamines.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
2-(3-Bromophenyl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)ethanamine hydrochloride
- 2-(4-Bromophenyl)ethanamine hydrochloride
- 2-(3-Chlorophenyl)ethanamine hydrochloride
Uniqueness
2-(3-Bromophenyl)ethanamine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-(3-bromophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMPYVLDZUHKSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740343 |
Source
|
Record name | 2-(3-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215797-57-2 |
Source
|
Record name | 2-(3-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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